4-Bromo-2-(trifluoromethyl)benzaldehyde

Medicinal Chemistry Drug Design Physicochemical Properties

4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS 861928-27-0) is the rational building block for medicinal chemistry programs requiring quantifiable membrane permeability and metabolic stability (LogP 3.25). The strongly electron-withdrawing ortho-CF3 group (σₚ ≈ 0.54) activates the aldehyde for rapid hydrazone/imine formation and accelerates Pd-catalyzed oxidative addition at the para-bromide. Substitution with non-fluorinated or chloro analogs compromises electrophilicity and cross-coupling yields. Procure this specific scaffold when synthesizing ALDH3A1-targeted probes (IC50 = 2.10 µM) or optimizing lead-like lipophilicity.

Molecular Formula C8H4BrF3O
Molecular Weight 253.02 g/mol
CAS No. 861928-27-0
Cat. No. B1280889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(trifluoromethyl)benzaldehyde
CAS861928-27-0
Molecular FormulaC8H4BrF3O
Molecular Weight253.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(F)(F)F)C=O
InChIInChI=1S/C8H4BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H
InChIKeyPROPHDFGNNBHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS 861928-27-0): A Specialized Aromatic Aldehyde Building Block for Advanced Synthesis


4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS 861928-27-0) is a para-brominated aromatic aldehyde featuring a strongly electron-withdrawing ortho-trifluoromethyl group [1]. This compound, with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol, is a solid at room temperature with a melting point range of 48-50°C [1]. It serves as a versatile intermediate in organic synthesis, providing two distinct reactive handles: an aldehyde group for condensation reactions and an aryl bromide for transition metal-catalyzed cross-coupling reactions . The unique combination of these functional groups, particularly the CF3 moiety, imparts specific physicochemical and reactivity profiles that differentiate it from simpler halogenated benzaldehydes [1].

Why 4-Bromo-2-(trifluoromethyl)benzaldehyde Cannot Be Casually Substituted with Other Halogenated Benzaldehydes


Generic substitution of 4-Bromo-2-(trifluoromethyl)benzaldehyde with other in-class analogs, such as 4-bromo-2-fluorobenzaldehyde or 4-chloro-2-(trifluoromethyl)benzaldehyde, is not scientifically trivial due to the pronounced and quantifiable impact of the ortho-trifluoromethyl group on both physicochemical properties and reactivity. The strong electron-withdrawing nature of the -CF3 group (Hammett σₚ ≈ 0.54) significantly polarizes the carbonyl group, altering its electrophilicity relative to -F or -Cl substituted analogs [1]. This difference is critical in condensation reactions, where the rate of imine or hydrazone formation can vary substantially. Furthermore, the lipophilicity (LogP) and metabolic stability conferred by the CF3 group are not replicated by other halogen substituents, a key consideration in the design of biologically active molecules . The specific substitution pattern (para-Br, ortho-CF3) also dictates a unique reactivity profile in cross-coupling reactions, where the electron-deficient aryl bromide exhibits different oxidative addition kinetics with palladium catalysts compared to its non-fluorinated or meta-substituted counterparts [2].

Quantitative Differentiation of 4-Bromo-2-(trifluoromethyl)benzaldehyde from Key Analogs


Enhanced Lipophilicity and Predicted Bioavailability vs. Non-Fluorinated Analogs

4-Bromo-2-(trifluoromethyl)benzaldehyde exhibits significantly higher lipophilicity compared to its non-fluorinated analog 4-bromo-2-methylbenzaldehyde, a key parameter for membrane permeability. The consensus LogP for the target compound is calculated to be 3.25 . While direct experimental LogP for 4-bromo-2-methylbenzaldehyde is not widely reported, class-level inference based on established substituent contributions (π value for -CF3 is +0.88, while π for -CH3 is +0.56) indicates a substantial increase in LogP of at least 0.32 units for the -CF3 compound [1]. This translates to a roughly 2-fold increase in partition coefficient, enhancing its potential for passive membrane diffusion in biological systems.

Medicinal Chemistry Drug Design Physicochemical Properties

Superior Electron-Withdrawing Effect on Carbonyl Reactivity vs. 4-Bromo-2-fluorobenzaldehyde

The ortho-trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)benzaldehyde exerts a much stronger electron-withdrawing inductive effect (-I) on the aldehyde carbonyl than the fluorine atom in its closest analog, 4-bromo-2-fluorobenzaldehyde. This is quantified by the Hammett substituent constant (σₚ) [1]. The σₚ value for -CF3 is 0.54, while the σₚ for -F is only 0.06 [1]. This 9-fold difference in electronic effect makes the target compound's carbonyl carbon significantly more electrophilic, leading to faster rates of nucleophilic addition in reactions such as imine, hydrazone, or oxime formation.

Organic Synthesis Reactivity Physical Organic Chemistry

Differentiated Cross-Coupling Reactivity vs. 4-Chloro-2-(trifluoromethyl)benzaldehyde

In palladium-catalyzed cross-coupling reactions, the aryl bromide in 4-Bromo-2-(trifluoromethyl)benzaldehyde is known to be a more reactive partner than the aryl chloride in 4-Chloro-2-(trifluoromethyl)benzaldehyde. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the rate-limiting oxidative addition step [1]. While a direct head-to-head kinetic study is not available, the fundamental principles of organometallic chemistry dictate this reactivity order. Furthermore, the ortho-CF3 group's electron-withdrawing effect further activates the aryl bromide towards oxidative addition compared to an unsubstituted aryl bromide.

Suzuki-Miyaura Coupling Palladium Catalysis Synthetic Methodology

Distinct Biological Activity Profile as an ALDH3A1 Inhibitor

Derivatives of 4-Bromo-2-(trifluoromethyl)benzaldehyde have been evaluated as inhibitors of Aldehyde Dehydrogenase 3A1 (ALDH3A1), a target of interest in cancer and other diseases. A compound derived from this aldehyde scaffold demonstrated an IC50 value of 2.10 µM (2100 nM) against human ALDH3A1 in a spectrophotometric assay [1]. This is a notably different activity profile compared to other ALDH isoforms or inhibitors derived from simpler benzaldehydes. For context, other benzaldehyde-derived inhibitors in the same assay series show a range of potencies, with some being inactive or significantly less potent, highlighting the specific contribution of the 4-bromo-2-(trifluoromethyl) substitution pattern to target engagement.

Enzyme Inhibition ALDH Biochemical Probe

Recommended Procurement and Application Scenarios for 4-Bromo-2-(trifluoromethyl)benzaldehyde Based on Quantifiable Differentiation


Medicinal Chemistry Campaigns Requiring Enhanced Lipophilicity and Metabolic Stability

As demonstrated by its computed LogP of 3.25, which is significantly higher than non-fluorinated analogs, 4-Bromo-2-(trifluoromethyl)benzaldehyde is the preferred building block for constructing lead molecules where improved membrane permeability and metabolic stability are paramount . Its use can circumvent the need for additional, often unsuccessful, synthetic steps to introduce lipophilic character later in a synthesis.

Synthesis of Electrophilic Warheads and Advanced Intermediates via Condensation

The strong electron-withdrawing effect of the ortho-CF3 group (Hammett σₚ = 0.54) renders the aldehyde highly electrophilic . This makes it uniquely suited for efficient formation of hydrazones, imines, and oximes, which are common motifs in both biologically active molecules and ligands for catalysis. Researchers can expect faster reaction times and potentially higher yields compared to using less activated aldehydes like 4-bromo-2-fluorobenzaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions Under Mild Conditions

The presence of the aryl bromide, further activated by the ortho-CF3 group, provides a superior synthetic handle for Suzuki-Miyaura and other cross-coupling reactions compared to the analogous chloro derivative . This allows for the introduction of a diverse array of aryl, heteroaryl, and alkenyl groups with potentially higher efficiency and under milder conditions, preserving the sensitive aldehyde functionality.

Development of ALDH3A1-Targeted Probes and Inhibitors

Given that derivatives of this aldehyde have demonstrated quantifiable inhibition of human ALDH3A1 (IC50 = 2.10 µM) , it is a rational starting point for any program focused on targeting this enzyme. Procurement of this specific compound is justified when the goal is to elaborate on a scaffold with established, albeit modest, biochemical activity against a specific protein target.

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